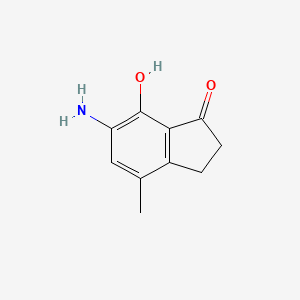

6-Amino-4-methyl-7-hydroxy-1-indanone

描述

6-Amino-4-methyl-7-hydroxy-1-indanone is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticancer Properties

Research indicates that compounds similar to 6-Amino-4-methyl-7-hydroxy-1-indanone exhibit notable anticancer activities. Indanone derivatives have been shown to possess cytotoxic effects against various cancer cell lines. For example, certain indanone derivatives have been linked to the inhibition of tumor growth and induction of apoptosis in cancer cells, suggesting potential applications in cancer therapy .

Neuroprotective Effects

Indanones are also recognized for their neuroprotective properties, particularly in the context of Alzheimer's disease. The compound donepezil, which contains an indanone moiety, is widely used for treating mild to moderate Alzheimer's disease. Research has shown that this compound may share similar mechanisms, potentially acting through cholinergic pathways to enhance cognitive function .

Melanogenesis Regulation

Recent studies have highlighted the role of this compound in regulating melanogenesis. It has been observed to enhance melanin production in B16-F10 melanoma cells by modulating various signaling pathways such as GSK3β/β-catenin and MAPK . This property could be beneficial in cosmetic applications aimed at skin pigmentation.

As a Synthetic Intermediate

This compound serves as a valuable intermediate in organic synthesis. Its structure allows for further functionalization, making it a versatile building block for the synthesis of more complex molecules. This includes its use in synthesizing biologically active compounds and pharmaceuticals .

Green Chemistry Approaches

The synthesis of this compound can be achieved through various methodologies, including microwave-assisted synthesis and ultrasound techniques that align with green chemistry principles. These methods reduce reaction times and improve yields while minimizing environmental impact .

Case Study: Anticancer Activity

A study investigating the anticancer properties of indanone derivatives found that specific modifications to the indanone structure could enhance cytotoxicity against breast cancer cell lines. The research demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent activity .

Case Study: Neuroprotective Mechanisms

In another study focused on neuroprotection, researchers evaluated the effects of this compound on neuronal cell cultures exposed to neurotoxic agents. Results indicated that the compound significantly reduced cell death and oxidative stress markers, supporting its potential as a therapeutic agent for neurodegenerative diseases .

Summary Table of Applications

属性

分子式 |

C10H11NO2 |

|---|---|

分子量 |

177.20 g/mol |

IUPAC 名称 |

6-amino-7-hydroxy-4-methyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H11NO2/c1-5-4-7(11)10(13)9-6(5)2-3-8(9)12/h4,13H,2-3,11H2,1H3 |

InChI 键 |

ARYJPNOJKIDZSZ-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C2=C1CCC2=O)O)N |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。